BenchChemオンラインストアへようこそ!

(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Bioorthogonal Chemistry IEDDA Kinetics Tetrazine Ligation

For pretargeted imaging, click-to-release prodrugs, and super-resolution microscopy, generic TCOs fail. This axial (Z,1R,8S,9R) stereoisomer provides a 160-fold IEDDA rate boost over monocyclic TCOs and a 150-fold advantage over equatorial isomers, directly improving tumor-to-blood ratios and enabling seconds-fast drug release at low concentrations. Procure the pure axial alcohol to guarantee maximal reactivity, a 6.2-day in vivo half-life, and reproducible conjugate performance—avoid the order-of-magnitude performance gaps of racemic or regioisomeric mixtures.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 374898-56-3
Cat. No. B3415778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol
CAS374898-56-3
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CC2C(C2CO)CCC=C1
InChIInChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2/t8-,9+,10?
InChIKeyNXQRWDARQUYASW-ULKQDVFKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z,1R,8S,9R-Bicyclo[6.1.0]non-4-ene-9-methanol: Axially-Fused TCO Click Reagent for Tetrazine Ligation


(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol (CAS 374898-56-3) is a strained trans-cyclooctene (TCO) derivative featuring a bicyclic scaffold with a cis-ring fusion and axial stereochemistry at the methanol-bearing carbon. This compound belongs to the class of TCO dienophiles that undergo the inverse electron-demand Diels–Alder (IEDDA) reaction with 1,2,4,5-tetrazines—the fastest known bioorthogonal ligation [1]. The bicyclo[6.1.0]non-4-ene core conformation imposes a highly strained 'half-chair' geometry on the eight-membered ring, which pre-organizes the alkene for cycloaddition and significantly reduces the activation barrier compared to monocyclic TCOs [2]. The (Z)-alkene geometry and (1R,8S,9R) stereochemistry collectively define the axial orientation of the methanol substituent, a feature that confers both enhanced IEDDA kinetics and improved in vivo stability relative to equatorial TCO isomers [3].

Why TCO Analog Substitution Compromises Ligand Efficiency and Pretargeting Performance


Substituting this specific axial (Z,1R,8S,9R) TCO alcohol with generic TCO alternatives or equatorial isomers introduces quantifiable liabilities in both reaction kinetics and biological stability. Generic TCO substitution fails at the molecular level because the IEDDA rate constant is exquisitely sensitive to alkene ring strain and stereoelectronic effects: the cis-fused bicyclo[6.1.0]non-4-ene scaffold imposes a pre-organized 'half-chair' conformation that reduces the activation free energy barrier (ΔG‡) by approximately 2.4 kcal/mol relative to monocyclic trans-cyclooctene, translating to a 160-fold rate enhancement with 3,6-diphenyl-s-tetrazine [1]. Furthermore, axial vs. equatorial stereochemistry at the C9 position dictates a 150-fold difference in IEDDA reaction rate , while also altering in vivo circulation half-life—axial TCO conjugates exhibit a 6.2-day half-life compared to 2.6 days for earlier-generation equatorial TCO tags [2]. These are not subtle differences; they represent order-of-magnitude performance gaps that directly impact pretargeted imaging signal-to-noise, prodrug activation efficiency, and reagent dosing requirements in live-animal studies [3].

Quantitative Differential Evidence: Z,1R,8S,9R-Bicyclo[6.1.0]non-4-ene-9-methanol vs. TCO Analogs


Bicyclo[6.1.0]non-4-ene Scaffold Delivers 160-Fold IEDDA Rate Enhancement vs. Parent Monocyclic TCO

The cis-fused bicyclo[6.1.0]non-4-ene core, which defines the scaffold of (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol, forces the eight-membered ring into a highly strained 'half-chair' conformation that dramatically lowers the activation barrier for IEDDA cycloaddition. Computational analysis revealed an activation free energy (ΔG‡) of 6.95 kcal/mol for the bicyclic scaffold with 3,6-dipyridyl-s-tetrazine, compared to 9.3 kcal/mol for the parent trans-cyclooctene—a ΔΔG‡ reduction of 2.35 kcal/mol [1]. Experimentally, this translates to a 19-fold rate increase versus parent trans-cyclooctene and a 27-fold increase versus 4E-cyclooct-4-enol with 3,6-dipyridyl-s-tetrazine in MeOH at 25 °C. With 3,6-diphenyl-s-tetrazine, the bicyclic scaffold reacts 160 times faster than the parent trans-cyclooctene under identical conditions [1].

Bioorthogonal Chemistry IEDDA Kinetics Tetrazine Ligation

Axial TCO Stereochemistry Confers 150-Fold IEDDA Rate Advantage Over Equatorial TCO Isomers

The axial orientation of the C9 methanol substituent in (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol is a critical determinant of IEDDA reactivity. Direct comparative studies of axial vs. equatorial TCO isomers demonstrate that the axial configuration reacts with tetrazines approximately 150 times faster than the corresponding equatorial isomer . This stereoelectronic effect arises from differences in ground-state alkene pyramidalization and the trajectory of tetrazine approach during the cycloaddition transition state. The axial TCO scaffold pre-organizes the alkene for more favorable orbital overlap with the incoming tetrazine diene, whereas the equatorial orientation imposes steric and electronic penalties that slow the reaction [1].

Click-to-Release Stereochemistry-Dependent Kinetics Prodrug Activation

Axial TCO-Antibody Conjugates Exhibit 2.4-Fold Longer In Vivo Circulation Half-Life vs. Earlier-Generation Equatorial TCO Tags

In vivo stability of TCO-tagged biomolecules is a decisive factor for pretargeted imaging and therapy, where the TCO moiety must remain intact in circulation for hours to days until the tetrazine probe is administered. Comparative pharmacokinetic studies of CC49 antibody conjugates bearing different TCO tags in tumor-free mice revealed that axially linked TCO constructs exhibit markedly superior in vivo stability. TCO 2b (an axially linked TCO with a stabilizing linker) demonstrated a 10-fold higher IEDDA rate constant (k₂ = 2.7 × 10⁵ M⁻¹ s⁻¹) than the earlier equatorial TCO tag 1a, while simultaneously achieving a 2.4-fold longer in vivo half-life—6.2 days versus 2.6 days [1][2]. The improved stability was attributed to steric shielding of the TCO alkene from copper-containing serum proteins that catalyze isomerization to the unreactive cis-cyclooctene [1].

Pretargeted Radioimmunotherapy In Vivo Stability Pharmacokinetics

Axial TCO Scaffold Enables 10-Fold IEDDA Rate Enhancement vs. Equatorial TCO with Concurrent Stability Gains

A systematic investigation of axial versus equatorial TCO linkage revealed that the stereoelectronic advantage of the axial configuration can be further augmented by linker engineering. The optimized axial TCO tag 2b achieved a second-order rate constant of k₂ = 2.7 × 10⁵ M⁻¹ s⁻¹ with ¹⁷⁷Lu-labeled tetrazine in PBS at 37 °C—a 10-fold increase over the previously optimized equatorial TCO tag 1a (k₂ = 2.7 × 10⁴ M⁻¹ s⁻¹) [1][2]. Importantly, this 10-fold reactivity gain was achieved without compromising in vivo stability; in fact, the axial construct demonstrated improved stability as documented above. This dual enhancement—faster kinetics and longer functional half-life—is a defining characteristic of the axial TCO scaffold and is not observed with equatorial TCO analogs [1].

IEDDA Kinetics TCO Engineering Linker Optimization

TCO-Tetrazine IEDDA Outpaces SPAAC by 5–7 Orders of Magnitude: Class-Level Rate Advantage Over Cyclooctyne Click Chemistry

When evaluating bioorthogonal reaction platforms for in vivo applications, the TCO-tetrazine IEDDA ligation offers a class-level kinetic advantage over the strain-promoted azide-alkyne cycloaddition (SPAAC) employed by cyclooctyne reagents such as DBCO and BCN. The TCO-tetrazine reaction proceeds with second-order rate constants ranging from 1 to 10⁶ M⁻¹ s⁻¹, with the fastest axial TCO derivatives reaching approximately 3.3 × 10⁶ M⁻¹ s⁻¹ [1][2]. In contrast, SPAAC reactions using cyclooctynes (e.g., DIBAC, BCN) operate at k ≈ 10⁻² to 10⁻¹ M⁻¹ s⁻¹—a 5–7 order-of-magnitude difference [1]. The bicyclo[6.1.0]non-4-ene scaffold further accelerates the TCO-tetrazine reaction by up to 160-fold over monocyclic TCO [3], pushing the effective rate constant to ≥10⁵ M⁻¹ s⁻¹ for axial derivatives such as TCO 2b (k₂ = 2.7 × 10⁵ M⁻¹ s⁻¹) [4].

Bioorthogonal Chemistry Reaction Kinetics Click Chemistry

High-Value Application Scenarios for Z,1R,8S,9R-Bicyclo[6.1.0]non-4-ene-9-methanol Procurement


Pretargeted Radioimmunotherapy (PRIT) and PET/SPECT Imaging

The axial (Z,1R,8S,9R) TCO alcohol is the foundational scaffold for constructing antibody-TCO conjugates used in two-step pretargeting protocols. The 160-fold IEDDA rate enhancement of the bicyclo[6.1.0]non-4-ene core [1] combined with the 150-fold axial vs. equatorial rate advantage and 2.4-fold longer in vivo half-life (6.2 vs. 2.6 days) [2] enables high-contrast tumor imaging with reduced tetrazine probe dosing. In LS174T tumor-bearing mice, axial TCO 2b conjugates achieved 7.5 ± 1.5 %ID/g tumor uptake with tumor-to-blood ratios of 254 at 3 hours post-tetrazine injection [2]. This performance profile makes this compound the preferred starting material for developing clinical-grade TCO-tagged antibodies, peptides, and nanobodies for pretargeted nuclear medicine applications.

Click-to-Release Prodrug Activation Systems

The axial TCO stereochemistry is essential for efficient click-to-release prodrug activation, where the IEDDA reaction between a TCO-caged therapeutic and a tetrazine activator triggers covalent bond cleavage to liberate the active drug. The axial isomer reacts with tetrazines approximately 150 times faster than the equatorial isomer , enabling rapid drug liberation at low, pharmacologically relevant tetrazine concentrations. Studies with highly reactive TCO activators demonstrated complete antibody-drug conjugate cleavage in seconds rather than hours for the parent system [3]. (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol provides the optimal stereochemical and conformational starting point for synthesizing cleavable TCO linkers with predictable and fast release kinetics.

Live-Cell and In Vivo Bioorthogonal Labeling for Super-Resolution Microscopy

For time-resolved labeling of intracellular proteins and super-resolution imaging, the exceptionally fast IEDDA kinetics of axial TCO derivatives are non-negotiable. The TCO-tetrazine reaction rate of 2.7 × 10⁵ M⁻¹ s⁻¹ for axial TCO 2b [2] enables quantitative labeling at low nanomolar concentrations within seconds to minutes—a requirement for capturing dynamic cellular processes. The 5–7 order-of-magnitude rate advantage over SPAAC (cyclooctyne-azide) chemistry [4] means that TCO-based probes can label low-abundance targets before probe dilution or cellular export occurs. Procurement of the pure axial stereoisomer ensures maximal labeling efficiency and minimizes background from unreacted probe, which is critical for single-molecule localization microscopy and live-cell pulse-chase experiments.

Hydrogel and Biomaterial Functionalization Requiring Stereo-Defined Conjugation

In materials science applications where spatial orientation of conjugated biomolecules dictates function (e.g., oriented antibody immobilization, patterned cell-adhesive peptides), the defined (1R,8S,9R) stereochemistry of this TCO alcohol ensures reproducible presentation geometry. The axial hydroxyl group provides a single, well-defined attachment point for linker installation via esterification or etherification . In contrast to racemic or regioisomeric TCO mixtures that yield heterogeneous conjugates with variable reactivity and orientation, this pure axial stereoisomer enables stoichiometric control over conjugation site density and ensures that every immobilized TCO moiety exhibits maximal IEDDA reactivity [2]. This reproducibility is essential for GMP manufacturing of functionalized medical devices and for quantitative structure-activity relationship studies in biomaterials research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.